molecular formula C6H13NO3S B13520853 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid

Cat. No.: B13520853
M. Wt: 179.24 g/mol
InChI Key: JOYBNYJPNBDURI-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is an organic compound with the molecular formula C6H13NO3S. It is a sulfur-containing amino acid and a non-proteinogenic alpha-amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the amino, hydroxy, and methylthio groups onto the pentanoic acid backbone. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the amino group may produce amines .

Scientific Research Applications

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of neuronal nitric oxide synthase (nNOS) through mechanisms such as sulfide oxidation, oxidative dethiolation, and oxidative demethylation. These interactions can lead to the inactivation of nNOS and subsequent effects on nitric oxide production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is unique due to the presence of both hydroxy and methylthio groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-amino-3-hydroxy-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)

InChI Key

JOYBNYJPNBDURI-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(C(=O)O)N)O

Origin of Product

United States

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